molecular formula C11H10N2O3 B14447256 3-Methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione CAS No. 76426-83-0

3-Methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione

Cat. No.: B14447256
CAS No.: 76426-83-0
M. Wt: 218.21 g/mol
InChI Key: PGGQFZJQCPNKNE-UHFFFAOYSA-N
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Description

3-Methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a phenoxy group at the 6th position and a methyl group at the 3rd position on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3-methyluracil with phenol in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization or chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

3-Methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 3-Methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or interfere with DNA replication and repair processes. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-6-phenylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a phenyl group instead of a phenoxy group.

    3-Methyl-6-methoxypyrimidine-2,4(1H,3H)-dione: Similar structure but with a methoxy group instead of a phenoxy group.

Uniqueness

3-Methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

76426-83-0

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

3-methyl-6-phenoxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H10N2O3/c1-13-10(14)7-9(12-11(13)15)16-8-5-3-2-4-6-8/h2-7H,1H3,(H,12,15)

InChI Key

PGGQFZJQCPNKNE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(NC1=O)OC2=CC=CC=C2

Origin of Product

United States

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